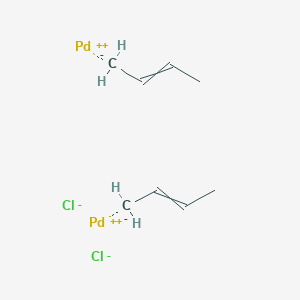
bis((2E)-but-2-en-1-ylpalladiumylium) dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: is a coordination complex featuring palladium as the central metal atom. This compound is of significant interest in the field of organometallic chemistry due to its unique structural properties and reactivity. It is often utilized in various catalytic processes, particularly in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride typically involves the reaction of palladium(II) chloride with but-2-en-1-yl ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The general reaction scheme can be represented as follows:
PdCl2+2C4H7Cl→Pd(C4H7)2Cl2
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of phosphines, amines, or other coordinating ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction can produce palladium(0) species.
Wissenschaftliche Forschungsanwendungen
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its catalytic properties are highly valued.
Wirkmechanismus
The mechanism of action of bis((2E)-but-2-en-1-ylpalladiumylium) dichloride involves the coordination of the palladium center with various substrates. This coordination facilitates the activation of chemical bonds, making them more reactive and allowing for various transformations to occur. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Vergleich Mit ähnlichen Verbindungen
Bis((2E)-but-2-en-1-ylpalladiumylium) dichloride: can be compared with other palladium complexes such as:
- Bis(acetonitrile)palladium dichloride
- Bis(benzonitrile)palladium dichloride
- Bis(triphenylphosphine)palladium chloride
These compounds share similar coordination environments but differ in their ligand structures, which can significantly affect their reactivity and applications. For example, bis(acetonitrile)palladium dichloride is often used in homogeneous catalysis, while bis(triphenylphosphine)palladium chloride is commonly employed in cross-coupling reactions .
Eigenschaften
Molekularformel |
C8H14Cl2Pd2 |
|---|---|
Molekulargewicht |
393.9 g/mol |
IUPAC-Name |
but-2-ene;palladium(2+);dichloride |
InChI |
InChI=1S/2C4H7.2ClH.2Pd/c2*1-3-4-2;;;;/h2*3-4H,1H2,2H3;2*1H;;/q2*-1;;;2*+2/p-2 |
InChI-Schlüssel |
ZMPSAJZWHPLTKH-UHFFFAOYSA-L |
Kanonische SMILES |
CC=C[CH2-].CC=C[CH2-].[Cl-].[Cl-].[Pd+2].[Pd+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


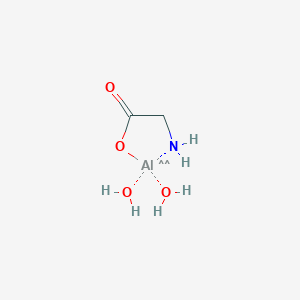
![2-[(1E)-2-(cyclohex-1-en-1-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15148123.png)
![2-pyridin-1-id-2-ylidenepyridin-1-ide;quinoxalino[2,3-f][1,10]phenanthroline-4,5-diide;ruthenium(8+)](/img/structure/B15148132.png)
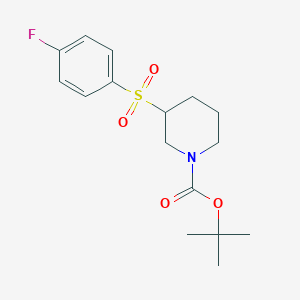
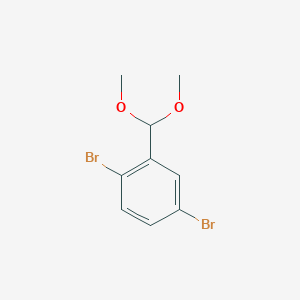
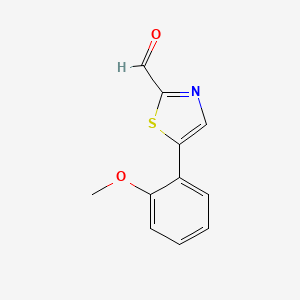
![N-[6-(3-Fluorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B15148175.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one o-(3-chloro-benzyl)-oxime](/img/structure/B15148180.png)
![N-(3-butoxypropyl)-N'-[(5-methylfuran-2-yl)methyl]butanediamide](/img/structure/B15148188.png)
![1-{[(E)-2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid](/img/structure/B15148193.png)
![1,1'-Ethane-1,2-diylbis[1-benzyl-3-(4-chlorophenyl)urea]](/img/structure/B15148203.png)
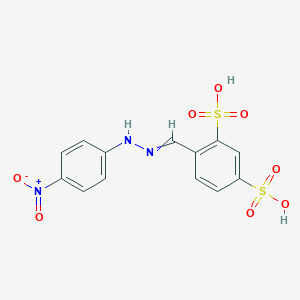
![Naphthalene-1,6-diyl bis[(4-chlorophenyl)carbamate]](/img/structure/B15148210.png)
![2-({[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-5-hydroxybenzoic acid](/img/structure/B15148218.png)
